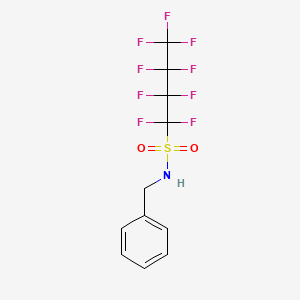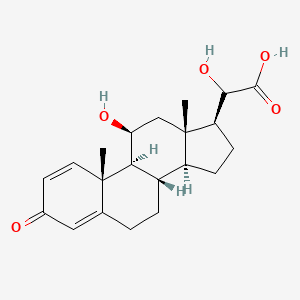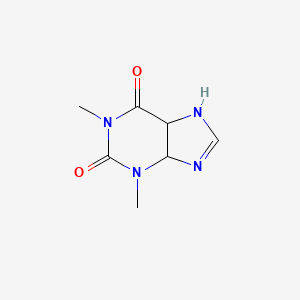
1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is known for its various biological activities and is used in several scientific research applications.
準備方法
The synthesis of 1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- involves several steps. One common method includes the reaction of theobromine with specific reagents under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other purine derivatives . In biology and medicine, it has been studied for its potential antiviral and anticancer properties . It is also used in the pharmaceutical industry for the development of new drugs .
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a phosphodiesterase inhibitor, which increases the levels of cyclic AMP and cyclic GMP in cells, leading to various physiological effects . This compound also interacts with adenosine receptors, which play a role in its biological activities .
類似化合物との比較
1H-Purine-2,6-dione, 3,4,5,9-tetrahydro-1,3-dimethyl- is similar to other xanthine derivatives such as caffeine, theophylline, and theobromine . it has unique properties that make it distinct from these compounds. For example, it has a different set of biological activities and is used in different scientific research applications .
Similar Compounds::- Caffeine
- Theophylline
- Theobromine
- 7-Ethyl-1,3-dimethylxanthine
- 8-Chlorotheophylline
特性
CAS番号 |
46155-90-2 |
|---|---|
分子式 |
C7H10N4O2 |
分子量 |
182.18 g/mol |
IUPAC名 |
1,3-dimethyl-5,7-dihydro-4H-purine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3-5H,1-2H3,(H,8,9) |
InChIキー |
ONILBYQUDNGOOI-UHFFFAOYSA-N |
正規SMILES |
CN1C2C(C(=O)N(C1=O)C)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



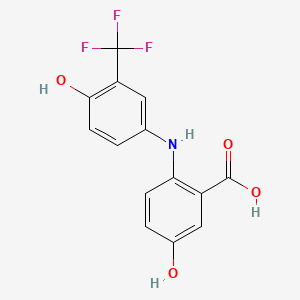
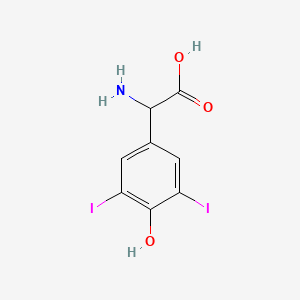
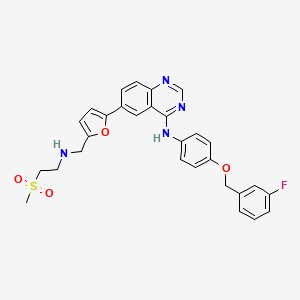
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
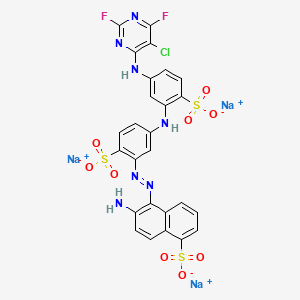
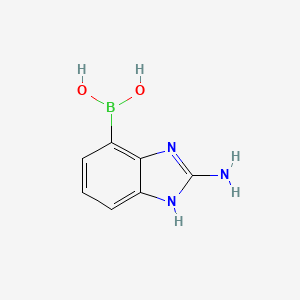

![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)


![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
